molecular formula C98H177N37O21 B12401722 pVEC (Cadherin-5)

pVEC (Cadherin-5)

Cat. No.: B12401722
M. Wt: 2209.7 g/mol
InChI Key: HIDNIXDASOMQLW-HRTOGYPRSA-N
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Description

pVEC (Cadherin-5) is a cell-penetrating peptide derived from the murine sequence of the cell adhesion molecule vascular endothelial cadherin. This peptide is composed of 18 amino acids and is known for its ability to efficiently and rapidly enter cells, making it a valuable tool in scientific research and drug delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

pVEC (Cadherin-5) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of pVEC (Cadherin-5) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

pVEC (Cadherin-5) primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical interactions within cells, such as binding to cell surface receptors or interacting with intracellular targets.

Common Reagents and Conditions

    Coupling Reagents: HBTU, DIC

    Deprotection Reagents: Piperidine

    Cleavage Reagents: Trifluoroacetic acid (TFA)

Major Products Formed

The major product formed during the synthesis of pVEC (Cadherin-5) is the peptide itself. In biological systems, pVEC (Cadherin-5) can form complexes with other molecules, facilitating their transport into cells .

Scientific Research Applications

pVEC (Cadherin-5) has a wide range of applications in scientific research:

Mechanism of Action

pVEC (Cadherin-5) exerts its effects by penetrating cell membranes and facilitating the transport of molecules into cells. The peptide interacts with cell surface receptors and undergoes endocytosis or direct translocation across the membrane. Once inside the cell, it can release its cargo, allowing the transported molecules to exert their biological effects. The molecular targets and pathways involved include interactions with the cytoskeleton and intracellular signaling pathways .

Comparison with Similar Compounds

pVEC (Cadherin-5) is unique due to its high efficiency in penetrating cell membranes and its ability to transport a wide range of molecules. Similar compounds include other cell-penetrating peptides such as:

These peptides share the common feature of cell penetration but differ in their sequences, structures, and specific applications.

Properties

Molecular Formula

C98H177N37O21

Molecular Weight

2209.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C98H177N37O21/c1-15-53(10)74(133-85(146)65(31-25-39-116-98(109)110)123-82(143)62(28-22-36-113-95(103)104)122-83(144)63(29-23-37-114-96(105)106)124-87(148)68(41-51(6)7)131-92(153)75(54(11)16-2)135-93(154)76(55(12)17-3)134-89(150)69(42-52(8)9)130-79(140)60(101)40-50(4)5)91(152)126-64(30-24-38-115-97(107)108)84(145)121-61(26-18-20-34-99)81(142)125-66(32-33-73(102)137)80(141)119-56(13)77(138)128-70(43-58-45-111-48-117-58)86(147)120-57(14)78(139)129-71(44-59-46-112-49-118-59)88(149)132-72(47-136)90(151)127-67(94(155)156)27-19-21-35-100/h45-46,48-57,60-72,74-76,136H,15-44,47,99-101H2,1-14H3,(H2,102,137)(H,111,117)(H,112,118)(H,119,141)(H,120,147)(H,121,145)(H,122,144)(H,123,143)(H,124,148)(H,125,142)(H,126,152)(H,127,151)(H,128,138)(H,129,139)(H,130,140)(H,131,153)(H,132,149)(H,133,146)(H,134,150)(H,135,154)(H,155,156)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)/t53-,54-,55-,56-,57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,74-,75-,76-/m0/s1

InChI Key

HIDNIXDASOMQLW-HRTOGYPRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N

Origin of Product

United States

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